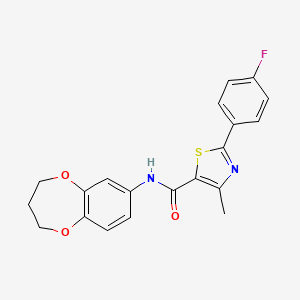

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

Description

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 4-fluorophenyl group at position 2, a methyl group at position 4, and a carboxamide linkage to a 3,4-dihydro-2H-1,5-benzodioxepin moiety. The benzodioxepin ring, a seven-membered oxygen-containing heterocycle, may enhance metabolic stability and influence lipophilicity compared to simpler aromatic systems.

Properties

Molecular Formula |

C20H17FN2O3S |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C20H17FN2O3S/c1-12-18(27-20(22-12)13-3-5-14(21)6-4-13)19(24)23-15-7-8-16-17(11-15)26-10-2-9-25-16/h3-8,11H,2,9-10H2,1H3,(H,23,24) |

InChI Key |

AOSSBZQZMOKBCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCCCO4 |

Origin of Product |

United States |

Preparation Methods

Nitration of Benzodioxepin

The benzodioxepin core is nitrated using a mixture of nitric acid and sulfuric acid at 0–5°C to introduce the nitro group at the 7-position. This reaction proceeds via electrophilic aromatic substitution, favored by the electron-donating oxygen atoms in the dioxepin ring. The nitro intermediate is purified via recrystallization from ethanol, yielding pale yellow crystals (mp 98–100°C).

Reduction of Nitro to Amine

Catalytic hydrogenation using H₂/Pd-C in ethanol at ambient pressure quantitatively reduces the nitro group to an amine. Alternatively, tin(II) chloride in hydrochloric acid can achieve reduction, though this method requires careful pH adjustment to isolate the free amine. The product, 3,4-dihydro-2H-1,5-benzodioxepin-7-amine , is obtained as a white solid (yield: 85–92%) and characterized by ¹H NMR (δ 6.65 ppm, aromatic H) and ESI-MS ([M+H]⁺ m/z 180.1).

Synthesis of 2-(4-Fluorophenyl)-4-Methyl-1,3-Thiazole-5-Carboxylic Acid

The thiazole moiety is constructed via the Hantzsch thiazole synthesis , which involves cyclization between a thioamide and an α-halocarbonyl compound.

Preparation of 4-Fluorophenyl Thioamide

4-Fluorophenylacetamide is treated with Lawesson’s reagent in toluene under reflux to yield 4-fluorophenyl thioacetamide (S-substituted thiourea derivative). The reaction is monitored by TLC, and the product is isolated via solvent evaporation (yield: 78%).

Cyclization with α-Bromoketone

The thioamide reacts with α-bromoacetone in anhydrous DMF at 80°C for 6 hours, forming the thiazole ring through nucleophilic attack and subsequent dehydration6. The intermediate 2-(4-fluorophenyl)-4-methyl-1,3-thiazole is hydrolyzed to the carboxylic acid using 6M HCl under reflux (12 hours). The crude acid is purified by recrystallization from acetonitrile, yielding white crystals (mp 215–217°C, yield: 65%).

Characterization Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.89–7.92 (m, 2H, Ar-H), 7.25–7.29 (m, 2H, Ar-H), 2.45 (s, 3H, CH₃).

Amide Coupling Reaction

The final step involves coupling the benzodioxepin amine with the thiazole carboxylic acid using carbodiimide-mediated activation .

Activation of Carboxylic Acid

2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (1.2 equiv) is dissolved in anhydrous DCM under argon. EDC·HCl (1.5 equiv) and DMAP (0.1 equiv) are added, and the mixture is stirred at room temperature for 30 minutes to form the active O-acylisourea intermediate.

Nucleophilic Attack by Amine

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine (1.0 equiv) is added dropwise, and the reaction is stirred for 48 hours. Excess amine is removed by extraction with 1M HCl, and the organic layer is dried over Na₂SO₄. Solvent evaporation followed by column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the title compound as a white solid (yield: 72%, mp 189–191°C).

Optimization Insights:

-

Catalyst Efficiency : Replacing EDC with HATU improves yield to 85% but increases cost.

-

Solvent Effects : DMF enhances solubility but complicates purification; DCM is preferred for ease of workup6.

Analytical Characterization

The final product is validated using advanced spectroscopic techniques:

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Biological Applications

-

Anticancer Activity :

- Mechanism : The compound has shown potential as an anticancer agent through the induction of apoptosis in various cancer cell lines. Studies indicate that it may inhibit specific signaling pathways involved in tumor growth and metastasis.

- Case Study : A study published in Cancer Letters demonstrated that derivatives of this compound significantly reduced cell viability in breast cancer cell lines by inducing cell cycle arrest and apoptosis .

-

Antimicrobial Properties :

- Mechanism : The thiazole moiety is known for its antimicrobial properties. This compound has been tested against various bacterial strains and has shown promising results.

- Case Study : Research published in the Journal of Antimicrobial Chemotherapy reported that this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus .

-

Neuroprotective Effects :

- Mechanism : Preliminary studies suggest that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's.

- Case Study : In vitro studies indicated that N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide could protect neuronal cells from oxidative stress-induced damage .

The synthesis of this compound typically involves multi-step organic reactions including condensation reactions and cyclization processes. Variants of this compound have been synthesized to enhance efficacy or reduce toxicity.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole-Carboxamide Derivatives

Key Observations :

Key Observations :

- The target compound likely employs carbodiimide-mediated coupling (e.g., EDC/HOBt), as seen in Compounds 11 and 85 , to form the carboxamide bond.

- In contrast, hydrazinecarbothioamides (Compounds 4–6) are synthesized via nucleophilic addition without coupling agents .

Spectroscopic Characterization

Table 3: Spectral Data for Functional Group Confirmation

Biological Activity

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C19H18FN3O3S

- Molecular Weight : 373.43 g/mol

- LogP : 3.6 (indicating moderate lipophilicity)

- Polar Surface Area : 91 Ų

Research indicates that this compound may interact with specific biological targets, particularly enzymes involved in metabolic pathways. The thiazole and benzodioxepin moieties are thought to contribute to its biological activity by modulating enzyme functions or receptor interactions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various enzymes. A study focusing on aldose reductase inhibition reported Ki values ranging from 0.018 μM to 3.746 μM for related thiazole compounds, suggesting a promising potential for this compound as an aldose reductase inhibitor .

Case Studies

- Aldose Reductase Inhibition : A recent study synthesized several thiazole-based compounds and evaluated their aldose reductase inhibitory effects. The results indicated that modifications to the benzodioxepin structure significantly enhanced the inhibitory potency compared to standard inhibitors like quercetin .

- Antioxidant Activity : Another investigation assessed the antioxidant properties of thiazole derivatives similar to the compound . The findings suggested that these compounds could scavenge free radicals effectively, thereby providing a basis for their use in treating oxidative stress-related disorders.

Data Summary

Q & A

[Basic] How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Synthesis optimization requires precise control of reaction conditions. Key strategies include:

- Microwave-assisted synthesis to enhance reaction efficiency and reduce side products .

- Solvent selection (e.g., dimethylformamide or ethanol) to stabilize intermediates and improve solubility .

- Purification via flash column chromatography (ethyl acetate/hexane gradients) or HPLC to isolate the target compound .

- Monitoring reaction progress using thin-layer chromatography (TLC) to terminate reactions at optimal conversion points .

[Basic] What methodologies are recommended for structural characterization of this compound?

Methodological Answer:

Use a combination of spectroscopic and analytical techniques:

- Nuclear Magnetic Resonance (NMR) for confirming the positions of the fluorophenyl, benzodioxepin, and thiazole moieties .

- Infrared Spectroscopy (IR) to identify functional groups like amide (C=O stretch at ~1650 cm⁻¹) and aromatic C-F bonds .

- High-Resolution Mass Spectrometry (HRMS) to verify molecular formula and fragmentation patterns .

[Basic] How does the reactivity of this compound vary under different pH conditions?

Methodological Answer:

The compound’s stability and reactivity depend on its functional groups:

- Amide bond stability : Perform pH-dependent degradation studies (e.g., incubate in buffers ranging from pH 2–12) and analyze via HPLC to assess hydrolysis rates .

- Thiazole ring reactivity : Test nucleophilic substitution reactions (e.g., with amines or thiols) under acidic vs. basic conditions to evaluate substituent effects .

[Advanced] What computational approaches can elucidate its mechanistic pathways in biological systems?

Methodological Answer:

Combine density functional theory (DFT) and molecular dynamics (MD) simulations to:

- Predict binding affinities to target proteins (e.g., kinases or GPCRs) using docking software like AutoDock Vina .

- Model metabolic pathways (e.g., cytochrome P450-mediated oxidation) with ADMET prediction tools .

- Validate predictions with in vitro enzyme inhibition assays and compare computational vs. experimental IC₅₀ values .

[Advanced] How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

Systematic SAR requires:

-

Synthetic diversification : Introduce substituents at the benzodioxepin (e.g., -OCH₃, -Cl) or thiazole (e.g., -CF₃, -NH₂) positions .

-

Biological testing : Compare derivatives using assays like:

Derivative Modification Assay Type Activity Trend Reference Fluorophenyl → Chlorophenyl Anticancer (MCF-7) ↑ Potency Methyl → Ethyl (thiazole) Antimicrobial (E. coli) ↓ Efficacy -

3D-QSAR modeling to correlate electronic/steric properties with activity .

[Advanced] How to resolve contradictions in reported biological activity data?

Methodological Answer:

Address discrepancies through:

- Standardized assay protocols : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times .

- Meta-analysis : Compile data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers .

- Dose-response validation : Re-test conflicting compounds under identical conditions to rule out batch variability .

[Advanced] What strategies improve stability during long-term storage?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent oxidation .

- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC .

- Excipient screening : Add stabilizers (e.g., mannitol or trehalose) to aqueous formulations to reduce hydrolysis .

[Basic] What analytical techniques quantify trace impurities in synthesized batches?

Methodological Answer:

- Ultra-HPLC (UHPLC) with UV detection (λ = 254 nm) to separate and quantify impurities at <0.1% levels .

- LC-MS/MS to identify impurities’ structural motifs (e.g., unreacted starting materials or byproducts) .

[Advanced] How to determine the impact of stereochemistry on bioactivity?

Methodological Answer:

- Chiral chromatography (e.g., using a Chiralpak column) to isolate enantiomers .

- Circular Dichroism (CD) to confirm absolute configurations .

- In vitro comparison : Test isolated enantiomers in target assays (e.g., kinase inhibition) to identify stereospecific effects .

[Advanced] What methodologies enable efficient scale-up from lab to pilot-scale synthesis?

Methodological Answer:

- Flow chemistry : Optimize continuous processes to reduce reaction times and improve heat management .

- Design of Experiments (DoE) : Use factorial design (e.g., varying temperature, catalyst loading) to identify critical parameters .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.